3-(p-Fluorobenzoyloxy)tropane

説明

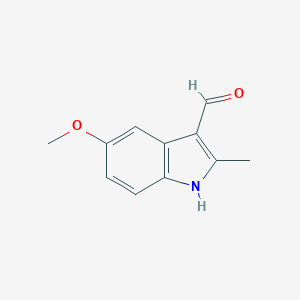

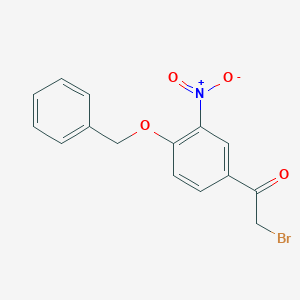

3-(p-Fluorobenzoyloxy)tropane, also known as 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-fluorobenzoate or 4-fluorotropacocaine, is a tropane derivative drug . It acts as a local anaesthetic, having around 30% the stimulant potency of cocaine but around the same potency as a local anaesthetic . It has been investigated as a potential radiolabelled agent for studying receptor binding, but was not adopted for this application .

Synthesis Analysis

The synthesis of tropane derivatives has been discussed in several studies . Tropane alkaloids are natural compounds best known for their occurrence, biosynthesis, and pharmacological properties in a subsection of the plant family Solanaceae .Molecular Structure Analysis

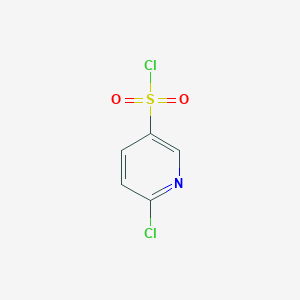

The molecular formula of 3-(p-Fluorobenzoyloxy)tropane is C15H18FNO2. Its molecular weight is 263.31 g/mol.科学的研究の応用

Local Anesthetic

“3-(p-Fluorobenzoyloxy)tropane” acts as a local anesthetic . It has around 30% the stimulant potency of cocaine but around the same potency as a local anesthetic . This makes it a potential candidate for use in medical procedures that require local anesthesia.

Radiolabelled Agent for Studying Receptor Binding

The compound has been investigated as a potential radiolabelled agent for studying receptor binding . However, it was not adopted for this application . The use of radiolabelled agents is crucial in the study of receptor-ligand interactions in various fields of biomedical research.

Designer Drug Analogue of Cocaine

“3-(p-Fluorobenzoyloxy)tropane” has been used as a designer drug analogue of cocaine . It was first detected by the EMCDDA in 2008 , and subsequently sold as an ingredient of various “bath salt” powder products, usually mixed in combination with other stimulant drugs .

Metabolic Engineering of Tropane Alkaloids

The compound is a tropane alkaloid, and as such, it has been the subject of research in the field of metabolic engineering . Genetic transformation techniques can be used to manipulate the biosynthesis of tropane alkaloids, potentially leading to the production of new biologically active compounds .

Study of Defense Mechanisms in Plants

Tropane alkaloids, including “3-(p-Fluorobenzoyloxy)tropane”, are products of plant secondary metabolism and are thought to participate in defense mechanisms against diseases . Studying these compounds can provide insights into the ways plants protect themselves from pathogens.

Research into New Metabolic Pathways

The structural diversity of tropane alkaloids, including “3-(p-Fluorobenzoyloxy)tropane”, suggests that they could be functional in creating new metabolic pathways . This could lead to the development of new biological products .

作用機序

Target of Action

3-(p-Fluorobenzoyloxy)tropane, also known as 4-fluorotropacocaine or pFBT, is a tropane derivative drug . Its primary target is the same as that of local anesthetics . It acts by blocking the sodium channels on neurons, thereby inhibiting the propagation of action potentials .

Mode of Action

3-(p-Fluorobenzoyloxy)tropane interacts with its targets by binding to the sodium channels on neurons . This binding inhibits the influx of sodium ions, which are necessary for the initiation and propagation of action potentials . As a result, the compound prevents the transmission of pain signals to the brain .

Biochemical Pathways

It is known that the compound’s action on sodium channels disrupts the normal functioning of neurons, leading to a decrease in the transmission of pain signals .

Pharmacokinetics

It is known that the compound can be administered via insufflation . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on its bioavailability, are areas of ongoing research.

Result of Action

The primary result of 3-(p-Fluorobenzoyloxy)tropane’s action is local anesthesia . By blocking sodium channels on neurons, the compound prevents the transmission of pain signals, leading to a loss of sensation in the area where it is applied .

Safety and Hazards

特性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDFSLSXLYAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023632 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-Fluorobenzoyloxy)tropane | |

CAS RN |

498558-69-3 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)

![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)